molecular formula C9H12ClNO B8741565 1-(4-Chloroanilino)-2-propanol CAS No. 72506-83-3

1-(4-Chloroanilino)-2-propanol

Cat. No.: B8741565
CAS No.: 72506-83-3
M. Wt: 185.65 g/mol
InChI Key: ZJQJJRAOBNZRIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloroanilino)-2-propanol is an amino alcohol derivative characterized by a 2-propanol backbone substituted with a 4-chloroanilino group. The molecular formula is likely C₉H₁₁ClNO, derived from the 2-propanol core (C₃H₈O) modified by a 4-chloroaniline substituent (C₆H₅ClN). Amino alcohols like this are often intermediates in pharmaceutical synthesis or bioactive molecules due to their dual functional groups (amine and alcohol), which enable hydrogen bonding and solubility modulation .

Properties

CAS No.

72506-83-3

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-(4-chloroanilino)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-7(12)6-11-9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3

InChI Key

ZJQJJRAOBNZRIF-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=C(C=C1)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

(a) 1-(Butylamino)-3-(4-chloro-o-toluidino)-2-propanol

  • Molecular Formula : C₁₄H₂₃ClN₂O
  • Key Features: Contains a butylamino group and a 4-chloro-o-toluidino substituent (methylated aniline). The additional methyl group increases hydrophobicity compared to this compound.
  • Applications: Not explicitly stated, but similar amino alcohols are used in beta-blockers or as intermediates in drug synthesis .

(b) Propranolol Hydrochloride

  • Molecular Formula: C₁₆H₂₁NO₂·HCl
  • Key Features: A beta-blocker with a naphthyloxy group and isopropylamino substituent. Unlike this compound, its aromatic group is bulkier, enhancing receptor binding affinity.
  • Applications : Clinically used for hypertension and arrhythmia treatment .

Ketone Derivatives with 4-Chloroanilino Substituents

(a) 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone

  • Molecular Formula: C₁₄H₁₀Cl₂NO
  • Key Features : A ketone derivative with two 4-chlorophenyl groups. The absence of an alcohol group reduces hydrogen-bonding capacity but increases electrophilicity at the carbonyl.
  • Applications : Intermediate in indole synthesis and crystallography studies .

(b) 1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone

  • Molecular Formula: C₂₁H₂₄ClNO
  • Key Features: Contains a cyclohexylanilino group, enhancing steric bulk and lipophilicity. The propanone backbone distinguishes it from amino alcohols.
  • Applications : Likely used in organic synthesis or as a precursor for bioactive molecules .

Methoxy-Substituted Analogues

3-(4-Chloroanilino)-1-(4-methoxyphenyl)-1-propanone

  • Molecular Formula: C₁₆H₁₆ClNO₂
  • Key Features : A methoxy group on the phenyl ring increases electron-donating effects, altering reactivity in substitution reactions.
  • Applications: Potential use in photodynamic therapy or as a synthetic intermediate .

Comparative Data Table

Compound Name Molecular Formula Functional Groups Key Substituents Applications
This compound C₉H₁₁ClNO (inferred) Amino alcohol 4-Chloroanilino Pharmaceutical intermediate
1-(Butylamino)-3-(4-chloro-o-toluidino)-2-propanol C₁₄H₂₃ClN₂O Amino alcohol Butylamino, 4-chloro-o-toluidino Drug synthesis
Propranolol Hydrochloride C₁₆H₂₁NO₂·HCl Amino alcohol, ether Naphthyloxy, isopropylamino Beta-blocker
2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone C₁₄H₁₀Cl₂NO Ketone, amine Dual 4-chlorophenyl Indole synthesis
1-(4-Chlorophenyl)-3-(4-cyclohexylanilino)-1-propanone C₂₁H₂₄ClNO Ketone, amine Cyclohexylanilino Organic synthesis

Key Research Findings

Steric and Electronic Effects : The presence of bulky substituents (e.g., cyclohexyl in ) or electron-donating groups (e.g., methoxy in ) significantly alters solubility and reactivity. For instance, methoxy groups enhance resonance stabilization, while chloro groups increase electrophilicity .

Biological Relevance: Amino alcohols like propranolol exhibit β-adrenergic blocking activity due to their amine-alcohol motif, whereas ketone derivatives are more common in synthetic intermediates .

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